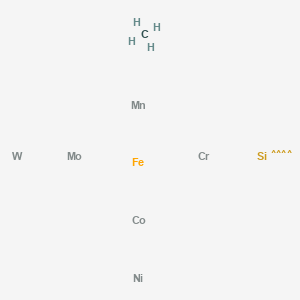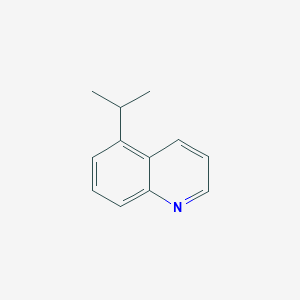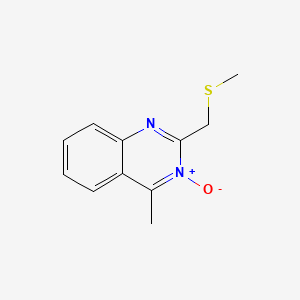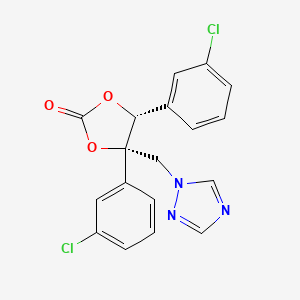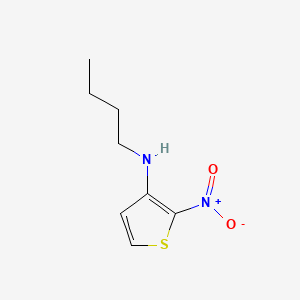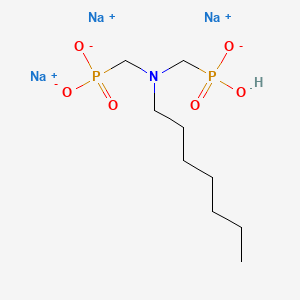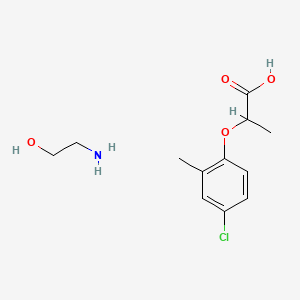
2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-, (2R,3S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-, (2R,3S)- is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a complex structure with multiple functional groups, including a butanediol backbone, chlorophenyl, fluorophenyl, and imidazole moieties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the butanediol backbone through aldol condensation or other carbon-carbon bond-forming reactions.
Step 2: Introduction of the chlorophenyl and fluorophenyl groups via electrophilic aromatic substitution or cross-coupling reactions.
Step 3: Attachment of the imidazole ring through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions, including the use of catalysts, specific solvents, and controlled temperatures to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups of the butanediol backbone.
Reduction: Reduction reactions may target the aromatic rings or other reducible functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis and catalysis.
Biology
Biochemical Studies: The compound may be used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with specific properties.
作用机制
The mechanism of action of 2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-, (2R,3S)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
2,3-Butanediol: A simpler analog without the aromatic and imidazole groups.
Chlorophenyl and Fluorophenyl Derivatives: Compounds with similar aromatic substitutions.
Imidazole Derivatives: Compounds containing the imidazole ring with various substitutions.
Uniqueness
The uniqueness of 2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-, (2R,3S)- lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler analogs.
属性
CAS 编号 |
107680-19-3 |
|---|---|
分子式 |
C19H18ClFN2O2 |
分子量 |
360.8 g/mol |
IUPAC 名称 |
(2R,3S)-2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-imidazol-1-ylbutane-2,3-diol |
InChI |
InChI=1S/C19H18ClFN2O2/c1-18(24,14-6-8-15(21)9-7-14)19(25,12-23-11-10-22-13-23)16-4-2-3-5-17(16)20/h2-11,13,24-25H,12H2,1H3/t18-,19-/m0/s1 |
InChI 键 |
FVEFNLKTYCLOKS-OALUTQOASA-N |
手性 SMILES |
C[C@](C1=CC=C(C=C1)F)([C@](CN2C=CN=C2)(C3=CC=CC=C3Cl)O)O |
规范 SMILES |
CC(C1=CC=C(C=C1)F)(C(CN2C=CN=C2)(C3=CC=CC=C3Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


